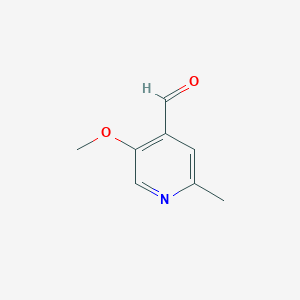

5-Methoxy-2-methylisonicotinaldehyde

描述

Contextualization within Isonicotinaldehyde Chemistry

To understand the chemical significance of 5-Methoxy-2-methylisonicotinaldehyde, it is essential to first consider its parent compound, isonicotinaldehyde, also known as pyridine-4-carboxaldehyde. wikipedia.org Isonicotinaldehyde is one of three isomeric pyridinaldehydes and serves as a fundamental heterocyclic building block. wikipedia.orgchemicalbook.com It is a colorless to yellow oily liquid that is soluble in water and ether. chemicalbook.comchemicalbook.com The chemistry of isonicotinaldehyde is characterized by the reactivity of its aldehyde group and the properties of the pyridine (B92270) ring. The aldehyde functionality allows it to participate in a wide range of chemical transformations common to aromatic aldehydes, such as Schiff base formation and reductive amination. wikipedia.org

This compound is a derivative of this parent structure. It possesses the same core pyridine-4-carbaldehyde framework but is distinguished by the presence of a methoxy (B1213986) group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. These substituents are crucial as they modify the electronic and steric environment of the molecule. The methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and the aldehyde. The methyl group can introduce steric hindrance, which may affect the molecule's reaction pathways and the conformational preferences of its derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NO |

| Molecular Weight | 107.11 g/mol nih.gov |

| Appearance | Colorless to yellow-brown liquid chemicalbook.comsigmaaldrich.com |

| Boiling Point | 71-73 °C at 10 mmHg |

| Density | 1.137 g/mL at 20 °C sigmaaldrich.com |

| Water Solubility | 20 g/L at 20 °C chemicalbook.com |

Significance as a Pyridine Aldehyde Building Block in Chemical Synthesis

Pyridine and its derivatives are ubiquitous structural motifs found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. wikipedia.orglifechemicals.com The pyridine scaffold's presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. lifechemicals.com Consequently, functionalized pyridines, such as pyridine aldehydes, are highly valuable as building blocks in organic synthesis. lifechemicals.comnih.gov

Pyridine aldehydes are versatile reagents for several reasons:

Reactive Aldehyde Group : The aldehyde function is a key gateway for a multitude of chemical reactions. It readily condenses with amines to form Schiff bases (imines), which can be further reduced to secondary amines. This is a fundamental transformation in the synthesis of many biologically active molecules. wikipedia.org

Versatile Condensation Reactions : Pyridine aldehydes can undergo condensation with active methylene (B1212753) compounds, such as pyrrole, to form larger, more complex structures like tetrapyridylporphyrin. wikipedia.org They are also used in the synthesis of unsaturated amides and various heterocyclic systems. chemicalbook.comsigmaaldrich.com

Scaffold for Complex Molecules : The pyridine ring itself serves as a rigid scaffold. By using a substituted pyridine aldehyde like this compound, chemists can introduce a pre-functionalized aromatic core into a target molecule. The specific substitution pattern can help to fine-tune the resulting compound's properties, such as its ability to bind to a biological target or its solubility.

The compound this compound, therefore, represents a specialized building block. Its substituents provide additional control over the properties of the final products, making it a useful tool for creating libraries of compounds for drug discovery or for synthesizing molecules with precisely defined electronic and steric characteristics.

| Reaction Type | Product Class | Significance |

|---|---|---|

| Schiff Base Formation | Imines, Metal Complexes | Precursors for pharmaceuticals, ligands in coordination chemistry. wikipedia.orgchemicalbook.com |

| Reductive Amination | Substituted Amines | Common route to biologically active amines. wikipedia.org |

| Condensation Reactions | Porphyrins, Corroles, Unsaturated Amides | Synthesis of functional dyes, catalysts, and complex organic molecules. wikipedia.orgsigmaaldrich.com |

| Ligand Synthesis | Metal-Organic Frameworks (MOFs), Terpyridines | Development of advanced materials for gas storage, catalysis, and medicine. chemicalbook.comsigmaaldrich.com |

Overview of Research Trajectories for Pyridine Aldehydes in Advanced Materials and Precursor Development

The research landscape for pyridine aldehydes and their derivatives is expanding beyond traditional organic synthesis into the realm of advanced materials and precursor development. The unique electronic properties and coordination capabilities of the pyridine ring make it a privileged structure in materials science. nih.gov The global market for pyridine and its derivatives is growing, driven by applications in pharmaceuticals and agrochemicals, as well as specialty chemicals. grandviewresearch.com

Current and emerging research trajectories include:

Development of Metal-Organic Frameworks (MOFs) : Pyridine-based ligands are extensively used to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. Pyridine aldehydes serve as precursors to these ligands, such as N-(4-pyridylmethyl)-L-valine, which can be used to build zinc-based MOFs. chemicalbook.comsigmaaldrich.com The specific substitution on a pyridine aldehyde can influence the pore size, stability, and functionality of the resulting MOF.

Functional Nanomaterials and Catalysis : Pyridine derivatives are integral to the development of functional nanomaterials and as ligands for organometallic compounds used in asymmetric catalysis. nih.gov The ability to tune the electronic and steric properties of the pyridine ligand is crucial for optimizing catalyst performance.

Precursors for Bioactive Molecules : In medicinal chemistry, there is a continuous effort to develop new synthetic methods for selectively functionalized pyridines to create novel therapeutic agents. researchgate.net For instance, pyridine derivatives are being investigated for their potential in treating Alzheimer's disease by targeting amyloid-β aggregates or acting as enzyme inhibitors. researchgate.net Substituted pyridine aldehydes are key starting materials in these synthetic endeavors.

Advanced Polymers and Corrosion Inhibitors : The reactivity of the aldehyde group allows for the incorporation of the stable pyridine ring into polymer backbones, creating materials with enhanced thermal or conductive properties. Furthermore, compounds derived from pyridine aldehydes, such as thiosemicarbazones, have been shown to act as effective corrosion inhibitors for steel. chemicalbook.comsigmaaldrich.com

In this context, this compound is a precursor that aligns with these research trends. Its specific functionalization offers a pathway to novel ligands, materials, and potential pharmaceutical candidates with tailored properties, contributing to the ongoing innovation in chemistry and materials science.

属性

IUPAC Name |

5-methoxy-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)8(11-2)4-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVEVQCEBQGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 5 Methoxy 2 Methylisonicotinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is the primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. The reactivity of the aldehyde in 5-Methoxy-2-methylisonicotinaldehyde is characteristic of aromatic aldehydes, leading to a range of derivatization possibilities.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electron-deficient carbonyl carbon, breaking the pi-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism involves:

Attack of the nucleophile (:Nu⁻) on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by an acid source (H-A) to give the final product.

A variety of nucleophiles can be employed, leading to diverse products as summarized in the table below.

| Nucleophile (Reagent) | Product Type | Resulting Product from this compound |

| Hydride ion (H⁻) from NaBH₄ or LiAlH₄ | Primary Alcohol | (5-Methoxy-2-methylpyridin-4-yl)methanol |

| Cyanide ion (CN⁻) from HCN | Cyanohydrin | 2-(5-Methoxy-2-methylpyridin-4-yl)-2-hydroxyacetonitrile |

| Alkoxide ion (RO⁻) from an alcohol (ROH) | Hemiacetal | 1-Alkoxy-1-(5-methoxy-2-methylpyridin-4-yl)methanol |

| Grignard Reagent (R-MgX) | Secondary Alcohol | 1-(5-Methoxy-2-methylpyridin-4-yl)-1-alkanol |

| Organolithium Reagent (R-Li) | Secondary Alcohol | 1-(5-Methoxy-2-methylpyridin-4-yl)-1-alkanol |

Condensation Reactions (e.g., Oxime Formation, Schiff Base Chemistry)

Condensation reactions are a subclass of nucleophilic addition-elimination reactions where the initial addition of a nucleophile is followed by the elimination of a small molecule, typically water. These reactions are crucial for synthesizing imine derivatives such as oximes and Schiff bases.

Oxime Formation: this compound reacts with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions to form the corresponding aldoxime. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of water from the intermediate yields the oxime. wikipedia.orgijprajournal.com This reaction is commonly used for the characterization and protection of aldehydes. wikipedia.org

Schiff Base Chemistry: The reaction of this compound with primary amines (R-NH₂) yields Schiff bases, also known as imines or azomethines. wikipedia.orgnih.govresearchgate.net This condensation is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond of the Schiff base. nih.gov This chemistry provides a versatile route to a wide array of derivatives, as the properties of the resulting Schiff base can be tuned by varying the primary amine used in the synthesis. wikipedia.orgresearchgate.net

| Amine Reagent | Product Type | Example Product from this compound |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Aniline (C₆H₅NH₂) | Schiff Base (Anil) | N-((5-methoxy-2-methylpyridin-4-yl)methylene)aniline |

| Hydrazine (NH₂-NH₂) | Hydrazone | (5-Methoxy-2-methylpyridin-4-yl)methanehydrazone |

| Semicarbazide (NH₂-NH-C(O)NH₂) | Semicarbazone | 2-((5-Methoxy-2-methylpyridin-4-yl)methylene)hydrazine-1-carboxamide |

Oxidation Pathways to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common synthetic procedure and can be achieved using a variety of oxidizing agents. For this compound, this oxidation yields 5-methoxy-2-methylisonicotinic acid.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes

Silver(I) oxide (Ag₂O)

The choice of reagent depends on the presence of other sensitive functional groups within the molecule.

Reduction Pathways to Alcohols

The aldehyde group is easily reduced to a primary alcohol. This is a synthetically useful transformation that converts the planar carbonyl group into a tetrahedral carbinol. The reduction of this compound results in the formation of (5-methoxy-2-methylpyridin-4-yl)methanol.

This reduction is typically accomplished with metal hydride reagents. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comugm.ac.id It readily reduces aldehydes and ketones without affecting less reactive groups like esters or amides.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It will also reduce a wider range of functional groups.

Pyridine (B92270) Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. rsc.org This makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene. The presence of an electron-withdrawing aldehyde group at the 4-position further deactivates the ring. However, the electron-donating methoxy (B1213986) group at the 5-position and the weakly electron-donating methyl group at the 2-position counteract this deactivation to some extent.

Electrophilic Substitution at the Methyl Group

While electrophilic substitution on the pyridine ring itself is disfavored, the methyl group at the 2-position (α-position) exhibits unique reactivity. The protons of this methyl group are acidic due to the ability of the adjacent electron-withdrawing pyridine ring to stabilize the resulting negative charge upon deprotonation. wikipedia.orgnih.govchemicalbook.com

Treatment with a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), can quantitatively remove a proton from the methyl group to generate a nucleophilic carbanion, (5-methoxy-4-formylpyridin-2-yl)methanide. wikipedia.orgnih.gov This potent nucleophile can then react with a variety of electrophiles in a subsequent step, allowing for the elaboration of the methyl group. nih.govacs.org

This two-step sequence provides a powerful strategy for derivatization:

Deprotonation: Formation of the nucleophilic carbanion using a strong base.

Reaction with Electrophile: Addition of an electrophile to form a new carbon-carbon or carbon-heteroatom bond at the methylene (B1212753) position.

| Electrophile | Reagent Example | Product of Reaction with (5-methoxy-4-formylpyridin-2-yl)methanide |

| Aldehyde | Formaldehyde (B43269) (CH₂O) | 2-(5-Methoxy-4-formylpyridin-2-yl)ethanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(5-Methoxy-4-formylpyridin-2-yl)propan-2-ol |

| Alkyl Halide | Methyl Iodide (CH₃I) | 5-Methoxy-2-ethylisonicotinaldehyde |

| Epoxide | Ethylene Oxide | 3-(5-Methoxy-4-formylpyridin-2-yl)propan-1-ol |

| Carbon Dioxide | CO₂ (followed by acid workup) | 2-(5-Methoxy-4-formylpyridin-2-yl)acetic acid |

Influence of the Methoxy Group on Ring Reactivity

The methoxy group (-OCH₃) at the 5-position significantly influences the reactivity of the pyridine ring. As an electron-donating group, it increases the electron density of the aromatic system through a resonance effect. This enhanced electron density generally activates the ring towards electrophilic substitution, making it more reactive than unsubstituted pyridine. However, the nitrogen atom in the pyridine ring is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect. The presence of the electron-donating methoxy group can help to mitigate this deactivation to some extent.

Conversely, for nucleophilic aromatic substitution, the electron-donating nature of the methoxy group can decrease the ring's reactivity. Nucleophilic attack on the pyridine ring is favored at positions 2, 4, and 6, which are electronically deficient. By donating electron density, the methoxy group makes the ring less electrophilic and thus less susceptible to nucleophilic attack compared to an unsubstituted pyridine.

Regioselectivity Considerations in Pyridine Aldehyde Reactions

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. The substitution pattern on the pyridine ring directs the outcome of various reactions.

Electrophilic Substitution: In the case of electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The aldehyde group is a deactivating meta-director. In this compound, the positions are already substituted, limiting the sites for further electrophilic attack on the ring. However, if a reaction were to occur, the directing effects would need to be carefully evaluated.

Nucleophilic Addition to the Aldehyde: The aldehyde group is a primary site for nucleophilic attack. Reactions such as additions of Grignard reagents, organolithium compounds, or Wittig reagents will occur at the carbonyl carbon. The electronic nature of the substituted pyridine ring will influence the electrophilicity of the aldehyde's carbonyl carbon.

Nucleophilic Substitution on the Ring: While less favorable due to the electron-donating methoxy group, nucleophilic aromatic substitution might be possible under harsh conditions or if a suitable leaving group is present on the ring. The positions ortho and para to the nitrogen atom (positions 2 and 6) are the most likely sites for such attacks.

Derivatization for Enhanced Functionality and Specific Research Applications

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives with potentially enhanced functionality for specific research applications.

One common derivatization strategy for aldehydes is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. For example, reacting this compound with a malonic ester derivative would yield a substituted alkene, a precursor for various other functional groups.

Another important reaction is the Wittig reaction , which converts the aldehyde into an alkene. By choosing the appropriate Wittig reagent, a variety of substituted vinylpyridines can be synthesized. These derivatives can serve as monomers for polymerization or as building blocks in more complex organic syntheses.

The aldehyde can also be transformed into other functional groups. Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 5-Methoxy-2-methylpyridin-4-yl)methanol. Oxidation , using reagents such as potassium permanganate (KMnO₄) or chromic acid, would produce the carboxylic acid, 5-Methoxy-2-methylisonicotinic acid. These alcohol and carboxylic acid derivatives open up further avenues for derivatization, such as esterification and amidation.

Reductive amination is another powerful tool for derivatization. The reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) leads to the formation of a new carbon-nitrogen bond, yielding substituted aminomethylpyridines. These derivatives are of interest in medicinal chemistry due to the prevalence of the aminomethylpyridine scaffold in bioactive molecules.

The formation of imines and related derivatives is also a straightforward derivatization. Reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine gives oximes, and reaction with hydrazines produces hydrazones. These derivatives can be valuable intermediates or possess biological activity themselves.

The following table summarizes some potential derivatization strategies for this compound:

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., malonates), base | Substituted alkene |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |

| Reductive Amination | R¹R²NH, NaBH₃CN | Substituted amine |

| Imine Formation | RNH₂ | Imine (Schiff base) |

| Oxime Formation | NH₂OH | Oxime |

| Hydrazone Formation | NH₂NH₂ or substituted hydrazines | Hydrazone |

Applications of 5 Methoxy 2 Methylisonicotinaldehyde and Its Derivatives in Advanced Organic Synthesis

Heterocyclic Framework Construction

The aldehyde functional group is a cornerstone of heterocyclic synthesis, readily participating in condensation and cyclization reactions. The pyridine (B92270) backbone of 5-Methoxy-2-methylisonicotinaldehyde further allows for the creation of nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.commdpi.com

Synthesis of Imidazolidine (B613845) Derivatives from Pyridine Aldehyde Precursors

The synthesis of imidazolidine rings is a common transformation that involves the condensation of an aldehyde with a 1,2-diamine. Pyridine aldehydes are well-suited for this reaction, serving as precursors to chiral ligands and other complex structures. For instance, the reaction of 2,6-pyridyl aldehyde with optically active diamines has been shown to produce C2-symmetric bis(imidazolidine)pyridine (PyBidine) ligands in a single step. researchgate.net Similarly, other chiral imidazolidine-pyridine compounds have been synthesized from the condensation of aldehydes and chiral diamines. rsc.org

Based on this established reactivity, this compound can be expected to react with various 1,2-diamines, such as ethylenediamine (B42938) or its substituted derivatives, to yield a new class of 2-substituted imidazolidines. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes intramolecular cyclization to form the stable five-membered imidazolidine ring. This pathway provides a straightforward method for incorporating the 5-methoxy-2-methylpyridin-4-yl moiety into a new scaffold.

| Reactant 1 | Reactant 2 (1,2-Diamine) | Potential Product Core Structure | Reference Methodology |

|---|---|---|---|

| This compound | Ethylenediamine | 2-(5-methoxy-2-methylpyridin-4-yl)imidazolidine | rsc.org |

| This compound | (S,S)-Diphenylethylenediamine | Chiral 2-(5-methoxy-2-methylpyridin-4-yl)imidazolidine | researchgate.net |

Formation of Benzimidazoles and Related Analogues

The Phillips-Ladenburg synthesis, which involves the condensation of an aldehyde with an o-phenylenediamine (B120857), is a fundamental and widely used method for constructing the benzimidazole (B57391) scaffold. chemrxiv.orgrsc.org This reaction is tolerant of a wide range of functional groups on both the aldehyde and the diamine. The process typically involves the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation or aromatization to yield the final benzimidazole product. chemrxiv.orgsemanticscholar.org

Given its aldehyde functionality, this compound is an ideal candidate for this reaction. By reacting it with o-phenylenediamine or its derivatives (e.g., 4,5-dimethyl-1,2-phenylenediamine or 4-methoxy-1,2-phenylenediamine), a series of novel 2-substituted benzimidazoles can be synthesized. These products, featuring a direct linkage between the pyridine and benzimidazole rings, represent valuable scaffolds for biological screening.

Other Nitrogen-Containing Heterocycles Synthesis

The reactivity of the aldehyde group extends to the synthesis of numerous other nitrogen-containing heterocycles. rsc.orgnih.gov For example, oxidative cyclocondensations with aldehydes are a known method for accessing fused pyridine systems like imidazo[1,5-a]pyridines. beilstein-journals.org Furthermore, multicomponent reactions involving aldehydes and pyridines have been developed to create complex fused systems such as pyrido[1,2-a]benzimidazoles. acs.org These established synthetic routes underscore the potential of this compound to serve as a key starting material for a variety of fused heterocyclic systems, including imidazo[1,2-a]pyridines and other related structures. organic-chemistry.org

Role as a Key Intermediate in Complex Organic Molecule Synthesis

In the synthesis of complex organic molecules, particularly pharmaceuticals, the assembly of functionalized heterocyclic building blocks is a common strategy. Substituted pyridines and benzimidazoles are privileged structures in medicinal chemistry. For example, the synthesis of the proton-pump inhibitor Omeprazole involves the coupling of a functionalized 2-chloromethylpyridine with a 5-methoxy-2-mercaptobenzimidazole. nih.gov

This compound embodies the characteristics of a valuable intermediate. Its distinct functional groups—the aldehyde for condensation, the pyridine nitrogen for salt formation or coordination, and the methoxy (B1213986) and methyl groups for modifying electronic properties and solubility—can be selectively manipulated. The aldehyde can be converted into other functional groups (e.g., an alcohol, amine, or carboxylic acid) after initial reactions, allowing for sequential and controlled construction of larger, more complex molecules.

Development of Novel Organic Scaffolds for Research Purposes

The creation of novel molecular scaffolds is essential for expanding chemical space in drug discovery and materials science. By leveraging the synthetic pathways described above, this compound can be used to generate libraries of new compounds based on imidazolidine, benzimidazole, and other heterocyclic cores.

These new scaffolds, decorated with the 5-methoxy-2-methylpyridine (B1356525) moiety, can be used for various research purposes:

Ligand Development: The pyridine nitrogen and other heteroatoms in the newly formed rings can act as coordination sites for metal catalysts, similar to the PyBidine ligands used in asymmetric synthesis. researchgate.net

Medicinal Chemistry: Nitrogen heterocycles are a cornerstone of pharmaceuticals. mdpi.com New scaffolds derived from this aldehyde can be screened for various biological activities, from anticancer to antimicrobial properties.

Agrochemicals: A significant percentage of modern agrochemicals are based on nitrogen heterocycles, where they function as fungicides, herbicides, or insecticides. openmedicinalchemistryjournal.com

| Derived Scaffold | Potential Research Application | Key Structural Feature |

|---|---|---|

| Chiral Imidazolidines | Asymmetric Catalysis | Coordination sites, Chiral environment |

| Benzimidazoles | Medicinal Chemistry | Bioisostere for natural purines, H-bonding |

| Fused Pyridines | Materials Science, Agrochemicals | Extended π-system, Biological activity |

Spectroscopic and Structural Characterization of 5 Methoxy 2 Methylisonicotinaldehyde and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined.

The proton NMR (¹H NMR) spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 5-Methoxy-2-methylisonicotinaldehyde, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group, the methoxy (B1213986) group, and the aldehyde proton.

The key expected resonances are:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.3 ppm, due to the strong deshielding effect of the carbonyl group.

Pyridine Ring Protons: Two singlets are expected for the protons at the C-3 and C-6 positions of the pyridine ring. The proton at C-6 would likely appear around δ 8.5-8.7 ppm, while the C-3 proton would be more upfield, around δ 7.2-7.4 ppm.

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, is expected around δ 3.9-4.1 ppm.

Methyl Protons (-CH₃): A singlet, integrating to three protons, corresponding to the methyl group at the C-2 position, is anticipated in the upfield region of δ 2.5-2.7 ppm.

Comparison with analogues such as 4-Pyridinecarboxaldehyde (isonicotinaldehyde) shows the aldehyde proton at approximately 10.11 ppm and the aromatic protons at 8.90 and 7.72 ppm. chemicalbook.com The introduction of the methoxy and methyl substituents significantly alters the chemical shifts of the ring protons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Analogues

| Proton | This compound (Predicted) | 4-Pyridinecarboxaldehyde chemicalbook.com | 2-Methoxybenzaldehyde (B41997) rsc.org |

| Aldehyde (-CHO) | ~10.1 ppm (s) | 10.11 ppm (s) | 10.45 ppm (s) |

| Ring H-6 | ~8.6 ppm (s) | 8.90 ppm (d) | 7.80 ppm (d) |

| Ring H-3 | ~7.3 ppm (s) | - | - |

| Ring H (other) | - | 7.72 ppm (d) | 7.55 ppm (t), 7.05 ppm (t), 6.99 ppm (d) |

| Methoxy (-OCH₃) | ~4.0 ppm (s) | - | 3.88 ppm (s) |

| Methyl (-CH₃) | ~2.6 ppm (s) | - | - |

Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the key signals would include the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (including those bearing substituents), and the carbons of the methyl and methoxy groups.

Expected ¹³C NMR signals:

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

Pyridine Ring Carbons: A complex set of signals between δ 110-165 ppm. The carbon bearing the methoxy group (C-5) would be significantly shielded, while the carbons adjacent to the nitrogen (C-2 and C-6) would be deshielded.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Data for the analogue 2-methoxybenzaldehyde shows the aldehyde carbon at 189.0 ppm and the methoxy carbon at 55.8 ppm, which supports the predicted ranges. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogues

| Carbon | This compound (Predicted) | 2-Methoxybenzaldehyde rsc.org |

| Aldehyde (C=O) | ~193 ppm | 189.0 ppm |

| C-2 (ring) | ~160 ppm | 124.1 ppm |

| C-3 (ring) | ~115 ppm | 136.4 ppm |

| C-4 (ring) | ~145 ppm | 127.7 ppm |

| C-5 (ring) | ~162 ppm | 120.5 ppm |

| C-6 (ring) | ~150 ppm | 112.6 ppm |

| Methoxy (-OCH₃) | ~56 ppm | 55.8 ppm |

| Methyl (-CH₃) | ~22 ppm | - |

Chemical shifts (δ) are in ppm.

While 1D NMR provides fundamental data, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for differentiating between isomers, such as this compound and 6-Methoxy-2-methylnicotinaldehyde.

In an HMBC experiment, correlations are observed between protons and carbons that are two or three bonds apart. For this compound, a key correlation would be observed between the aldehyde proton (H-C4) and the ring carbons C-3 and C-5. Similarly, the protons of the C-2 methyl group would show a correlation to C-2 and C-3.

A NOESY experiment would show through-space correlations. A definitive correlation would be expected between the methoxy protons (at C-5) and the aldehyde proton (at C-4), confirming their proximity and distinguishing this isomer from others where these groups are further apart.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC-EI-IT-MS, the compound is first separated from a mixture using gas chromatography and then ionized by electron impact. The resulting ions are trapped and analyzed. Electron ionization is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

For this compound (Molecular Weight: 151.16 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z 122, or the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group to yield a fragment at m/z 136. Further fragmentation of the pyridine ring would produce other characteristic ions. Studies on related tryptamine (B22526) isomers show that indole-related key ions are crucial for identification, suggesting pyridine-related fragments would be similarly important here. nih.govresearchgate.net

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺. In the case of this compound, this would appear at m/z 152.

Tandem mass spectrometry (MS/MS) is then used to gain further structural information. The [M+H]⁺ ion (m/z 152) is isolated in the ion trap and then fragmented by collision-induced dissociation. The resulting product ions are analyzed. This technique is highly effective for differentiating isomers. nih.gov The fragmentation pattern of the m/z 152 ion would be unique to the substitution pattern of this compound and would differ significantly from its isomers, allowing for its unambiguous identification in complex mixtures. nih.govresearchgate.net

Infrared (IR) Spectroscopy

The key functional groups in this compound are the aldehyde, the methoxy group, the methyl group, and the substituted pyridine ring. Each of these will give rise to distinct peaks in the IR spectrum.

Key Predicted IR Absorption Bands for this compound:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretching vibration of the aldehyde is anticipated to produce a strong absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the pyridine ring. The aldehyde C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. chemicalbook.com

Methoxy Group (O-CH₃): The C-O stretching vibration of the methoxy group is expected to be observed in the range of 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). The C-H stretching of the methyl part of the methoxy group will contribute to the absorptions in the 2850-2960 cm⁻¹ region.

Pyridine Ring (C=C and C=N): The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Methyl Group (C-H): The methyl group attached to the pyridine ring will show C-H stretching vibrations around 2870-2960 cm⁻¹ and bending vibrations at approximately 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org

C-H Bending Vibrations: Out-of-plane C-H bending vibrations of the pyridine ring are expected in the fingerprint region, typically below 900 cm⁻¹, and are diagnostic of the substitution pattern.

The following interactive table summarizes the expected characteristic infrared absorption frequencies for this compound based on data from analogous compounds and spectroscopic principles. msu.educhemicalbook.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1690-1715 | Strong |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak |

| Methoxy | C-O Stretch (Asymmetric) | 1250-1300 | Strong |

| Methoxy | C-O Stretch (Symmetric) | 1020-1075 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 | Medium |

| Methyl/Methoxy | C-H Stretch | 2850-2960 | Medium |

| Methyl | C-H Bend | ~1450 and ~1375 | Medium |

| Aromatic C-H | Out-of-plane Bend | < 900 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, analysis of closely related substituted pyridine derivatives provides significant insight into its likely solid-state structure. nih.govnih.gov

Based on the analysis of similar structures, the following crystallographic parameters can be anticipated for this compound. It is important to note that these are predictive and would require experimental verification.

Anticipated Crystallographic Data for this compound (Based on Analogues):

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Interactions | C-H···O, C-H···N, π-π stacking |

The aldehyde and methoxy groups are likely to be nearly coplanar with the pyridine ring to maximize conjugation. The crystal packing will likely involve layered structures or herringbone motifs, driven by the intermolecular forces. The precise bond lengths and angles would be consistent with a hybrid of sp² and sp³ hybridized carbon and nitrogen atoms within the aromatic system and its substituents.

Chromatographic Methods for Analytical Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, would be the method of choice.

A typical HPLC method would involve:

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring system (typically around 260-280 nm).

For quantitative analysis of aldehydes that lack a strong chromophore or for trace-level detection, derivatization is a common strategy. lawdata.com.tw Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a brightly colored hydrazone derivative that can be detected with high sensitivity by UV-Vis detectors. researchgate.net

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point amenable to GC analysis, can be effectively analyzed by this method. acs.org

A standard GC method would utilize:

Column: A capillary column with a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Carrier Gas: An inert gas such as helium or nitrogen.

Injector and Detector Temperature: Optimized to ensure volatilization without degradation.

Detection: A flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification. nih.gov GC-MS would provide both retention time data and a mass spectrum, allowing for unambiguous confirmation of the compound's identity by comparing the fragmentation pattern with known databases or theoretical predictions.

The choice between HPLC and GC would depend on the specific analytical goal, such as routine purity checks, isolation of the compound from a reaction mixture, or trace analysis.

Theoretical and Computational Chemistry Studies on 5 Methoxy 2 Methylisonicotinaldehyde Derivatives

Quantum Chemical Calculations

There is a notable absence of published research detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), for 5-Methoxy-2-methylisonicotinaldehyde.

Electronic Structure and Reactivity Predictions

Specific predictions regarding the electronic structure and reactivity of this compound, which would typically be derived from quantum chemical calculations, are not found in the current body of scientific literature. Such studies would be invaluable for understanding its molecular orbital energies, charge distribution, and susceptibility to nucleophilic or electrophilic attack, thereby guiding synthetic efforts and predicting its chemical behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Investigations into the potential of this compound derivatives as ligands for specific biological targets through molecular docking and dynamics simulations are not reported in the available literature. These computational techniques are instrumental in modern drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target, thereby assessing its potential as a therapeutic agent. The absence of such studies indicates a significant untapped potential for this class of compounds.

Structure-Activity Relationship (SAR) Computational Modeling

Computational modeling of the structure-activity relationship (SAR) for derivatives of this compound has not been documented. SAR studies, often employing quantitative structure-activity relationship (QSAR) models, are essential for identifying the chemical features that are critical for a molecule's biological activity. The lack of such research hinders the rational design of more potent and selective derivatives based on the this compound scaffold.

Biological and Biomedical Research Trajectories for 5 Methoxy 2 Methylisonicotinaldehyde Based Compounds

Precursors for Advanced Pharmaceutical Agent Synthesis

The chemical architecture of 5-Methoxy-2-methylisonicotinaldehyde makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic value. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Investigations into Antibacterial and Anticancer Drug Development

The pyridine (B92270) nucleus is a common feature in numerous antibacterial and anticancer drugs. nih.gov Research into polysubstituted and ring-fused pyridines has demonstrated considerable antibacterial properties, including against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov The introduction of various substituents on the pyridine ring can significantly influence the antibacterial spectrum and potency. nih.govnih.gov For instance, the synthesis of chalcones from pyridine carboxaldehydes has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.

Similarly, in the realm of oncology, pyridine-containing compounds have been investigated for their cytotoxic effects. For example, quinoline-chalcone derivatives have shown potent inhibitory activity against various cancer cell lines, including MGC-803, HCT-116, and MCF-7 cells. mdpi.com The mechanism of action for such compounds can be diverse, ranging from the induction of apoptosis to the inhibition of key cellular signaling pathways. mdpi.com Derivatives of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) have demonstrated potent cytotoxic abilities in colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov

The potential for developing antibacterial and anticancer agents from this compound is summarized in the table below, based on activities observed in structurally related compounds.

| Potential Derivative Class | Target Pathogen/Cell Line | Observed Activity in Analogs | Potential Mechanism of Action |

| Isonicotinoyl Hydrazones | Escherichia coli, Staphylococcus aureus | Antibacterial | Inhibition of essential enzymes |

| Pyridine-based Chalcones | MGC-803 (gastric cancer), HCT-116 (colon cancer) | Anticancer (IC50 values in the low µM range) | Induction of apoptosis, cell cycle arrest |

| Fused Pyridine Heterocycles | Methicillin-resistant S. aureus (MRSA) | Antibacterial | Disruption of cell wall synthesis |

This table presents hypothetical data based on the activities of structurally similar pyridine derivatives to illustrate the potential research avenues for this compound.

Research into Agents for Neurodegenerative Disease Studies (e.g., Enzyme Inhibition Mechanisms)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathological cascades, often involving the dysregulation of key enzymes. mdpi.comnih.govlekovitesirovine.rs The development of enzyme inhibitors is a major strategy in the therapeutic intervention for these conditions. mdpi.comnih.gov Heterocyclic compounds, including those with a pyridine core, have been explored as scaffolds for the design of such inhibitors. mdpi.com For instance, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to manage symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132). nih.gov

The structural features of this compound could be exploited to synthesize derivatives that target enzymes implicated in neurodegeneration. The pyridine nitrogen can participate in key interactions within enzyme active sites, while modifications of the aldehyde group can lead to compounds with varied selectivity and potency. Research in this area would involve the synthesis of a library of derivatives and their subsequent screening against a panel of relevant enzymes.

| Target Enzyme | Associated Disease | Inhibitory Activity of Analogous Compounds | Potential Therapeutic Strategy |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition in the nanomolar to micromolar range | Symptomatic treatment to improve cognitive function |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Moderate to high inhibition | Adjunctive therapy to AChE inhibitors |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Selective inhibition | To increase dopamine (B1211576) levels in the brain |

This table presents hypothetical data based on the activities of analogous heterocyclic compounds to illustrate the potential for this compound in neurodegenerative disease research.

Modulators of Biological Pathways

Beyond serving as precursors for drug synthesis, derivatives of this compound could directly modulate key biological pathways involved in cellular health and disease.

Sirtuin Modulators for Cellular Aging and Metabolism Research

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as aging, metabolism, and DNA repair. researchgate.netnih.gov The modulation of sirtuin activity, either through activation or inhibition, is a promising therapeutic strategy for a range of age-related diseases, including cancer and neurodegenerative disorders. researchgate.netnih.gov Several small molecules containing heterocyclic scaffolds have been identified as potent sirtuin modulators. researchgate.net The discovery of oxazolo[4,5-b]pyridines as novel SIRT1 activators highlights the potential of pyridine-based compounds in this area. researchgate.net

The structural framework of this compound could be elaborated to create novel sirtuin modulators. The methoxy (B1213986) and methyl groups can influence the electronic properties and steric profile of the molecule, which are critical for selective binding to the active site of different sirtuin isoforms.

Mechanism of Action Studies (e.g., Covalent Bond Formation with Nucleophilic Sites on Proteins, Hydrogen Bonding, Electrostatic Interactions)

Understanding the molecular interactions between a small molecule and its biological target is fundamental to drug design. The aldehyde functionality of this compound is an electrophilic center that can potentially form reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) on a protein target. escholarship.org This covalent targeting can lead to enhanced potency and prolonged duration of action.

Applications in Medical Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. nih.govmdpi.comnih.gov PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov The development of novel PET radioligands for specific biological targets, such as receptors and enzymes in the brain, is an active area of research. nih.gov

The pyridine scaffold is present in several PET radioligands developed for imaging nicotinic acetylcholine receptors. nih.gov Given its structure, this compound could serve as a precursor for the synthesis of novel PET tracers. The aldehyde group provides a convenient site for the introduction of a radiolabel, either directly or after further chemical modification. The methoxy and methyl substituents can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting radiotracer, such as its ability to cross the blood-brain barrier and its affinity and selectivity for the target of interest.

Development of Radiotracers for Diagnostic Research

The development of novel radiotracers is a critical area of diagnostic research, particularly for positron emission tomography (PET) imaging. The core concept involves labeling a biologically active molecule with a positron-emitting isotope. This allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The suitability of a compound as a radiotracer scaffold depends on several factors, including its ability to be radiolabeled, its pharmacokinetic properties, and its specific binding to a biological target.

While various heterocyclic scaffolds are explored for radiotracer development, there is no available research demonstrating the use of this compound as a precursor or ligand for PET imaging agents.

Antimicrobial Activity Investigations of Derivatives

The search for novel antimicrobial agents is a global health priority. Research in this field often involves the synthesis and evaluation of derivatives of known chemical scaffolds to identify compounds with potent activity against bacteria and fungi. Isonicotinaldehyde and its derivatives have been investigated in this context, often through the formation of Schiff bases, which are known to exhibit a wide range of biological activities.

However, specific studies detailing the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial properties against pathogenic microorganisms are not present in the current scientific literature.

Hemoglobin Allosteric Modulation Studies with Isonicotinaldehyde Scaffolds

Allosteric modulators of hemoglobin are compounds that bind to the protein at a site other than the oxygen-binding site, thereby altering its oxygen affinity. This is a significant area of research, particularly for the development of therapies for sickle cell disease. Certain aromatic aldehydes have been shown to act as allosteric modulators of hemoglobin.

While the broader class of isonicotinaldehydes has been a subject of interest in these studies, there is no specific research available that investigates this compound or its direct derivatives for their ability to bind to hemoglobin and modulate its allosteric properties.

Enzyme Cofactor Analogue Research (e.g., related to Pyridoxal (B1214274) 5-Phosphate)

Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a crucial cofactor for a large number of enzymes involved in amino acid metabolism. The synthesis of PLP analogues is an area of research aimed at understanding enzyme mechanisms and developing enzyme inhibitors. The isonicotinaldehyde scaffold bears a structural resemblance to the pyridine ring of PLP.

Despite this structural similarity, there are no published studies on the synthesis or investigation of this compound as an analogue or precursor for analogues of pyridoxal 5'-phosphate. Research in this area has focused on other synthetic routes and starting materials.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methoxy-2-methylisonicotinaldehyde, and how are they experimentally determined?

- Methodology :

-

Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm the aldehyde group (δ ~9-10 ppm) and methoxy/methyl substituents. IR spectroscopy can validate carbonyl (C=O) stretching (~1700 cm⁻¹) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (m/z 151.16 for C₈H₉NO₂) and fragmentation patterns .

-

Purity Assessment : HPLC with UV detection (λ ~280 nm) or GC-MS for volatile impurities (>95% purity threshold) .

- Data Table :

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Purity | >95% | HPLC/GC-MS |

Q. What synthetic strategies are recommended for preparing this compound?

- Methodology :

- Nucleophilic Substitution : Start with 2-chloro-5-methoxynicotinaldehyde derivatives, substituting chlorine with methyl groups using Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions .

- Oxidation Routes : Oxidize 5-Methoxy-2-methylisonicotinol (if available) with mild oxidizing agents (e.g., PCC in dichloromethane) to preserve aldehyde functionality .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to avoid over-oxidation or side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce unwanted reduction of the aldehyde group .

- Temperature Control : Maintain reactions at 0–5°C during methylation to prevent thermal degradation .

- Statistical Design : Use a Box-Behnken model to optimize parameters (e.g., solvent polarity, reaction time) and identify critical factors affecting yield .

Q. How do stability and reactivity of this compound vary under different pH and temperature conditions?

- Methodology :

-

Accelerated Stability Studies : Store the compound in buffers (pH 3–10) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC and FTIR for aldehyde oxidation or hydrolysis .

-

Reactivity Profiling : React with nucleophiles (e.g., hydrazines) to assess aldehyde reactivity. Use kinetic studies (UV-Vis spectroscopy) to quantify reaction rates .

- Data Table :

| Condition | Observed Stability/Reactivity | Reference |

|---|---|---|

| pH < 7 | Stable (no hydrolysis) | |

| pH > 9 | Aldhyde oxidation to COOH | |

| T > 40°C | Degradation (10% over 7 days) |

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodology :

- Solubility Screening : Use shake-flask method in solvents (e.g., DMSO, ethanol, hexane) at 25°C. Quantify solubility via gravimetric analysis or UV absorbance .

- Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies (e.g., hydrogen bonding with methoxy groups vs. hydrophobic methyl interactions) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Root Causes :

- Impurity in Starting Materials : Use HPLC to verify purity of precursors (e.g., 2-chloro-5-methoxynicotinaldehyde) .

- Ambient Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent aldehyde hydration .

- Resolution : Standardize protocols (e.g., anhydrous solvents, controlled humidity) and report detailed reaction conditions .

Ecological and Safety Considerations

Q. What are the recommended disposal protocols for this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。